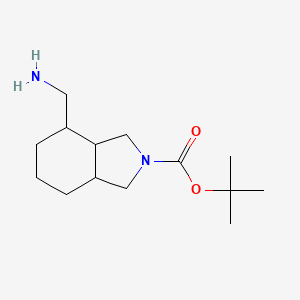

tert-butyl 4-(aminomethyl)-octahydro-1H-isoindole-2-carboxylate, Mixture of diastereomers

Description

tert-butyl 4-(aminomethyl)-octahydro-1H-isoindole-2-carboxylate is a bicyclic amine derivative with a molecular formula of C₁₂H₂₃ClN₂O and a molecular weight of 246.78 g/mol (CAS: EN300-12472360) . The compound features a rigid octahydro-isoindole core substituted with an aminomethyl group at the 4-position and a tert-butyl ester at the 2-position. Its stereochemical complexity arises from the octahydro-isoindole scaffold, leading to a mixture of diastereomers. Diastereomer mixtures often exhibit distinct solubility, stability, and biological activity profiles compared to single-isomer analogs, making this compound a versatile building block in medicinal chemistry .

Properties

IUPAC Name |

tert-butyl 4-(aminomethyl)-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-11-6-4-5-10(7-15)12(11)9-16/h10-12H,4-9,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFHYPICLWVHFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCCC(C2C1)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 4-(aminomethyl)-octahydro-1H-isoindole-2-carboxylate involves several steps. One common method is the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates . The reaction typically involves the use of dicyclohexylcarbodiimide (DCC) and a carboxylic acid to form an O-acylisourea intermediate, which then reacts with an alcohol to form the ester. The addition of approximately 5 mol-% of 4-dimethylaminopyridine (DMAP) is crucial for the efficient formation of esters .

Chemical Reactions Analysis

Tert-butyl 4-(aminomethyl)-octahydro-1H-isoindole-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield primary amines.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies. In medicine, it is explored for its potential therapeutic effects, including its use as a precursor for drug development. In industry, it is used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(aminomethyl)-octahydro-1H-isoindole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with receptors on the cell surface, leading to the activation or inhibition of specific signaling pathways.

Comparison with Similar Compounds

Table 1: Key Properties of tert-butyl 4-(aminomethyl)-octahydro-1H-isoindole-2-carboxylate and Related Compounds

Physicochemical and Pharmacokinetic Differences

- Solubility : The hydrochloride salt of 1-cyclohexanecarbonylpiperidin-4-amine (280.33 g/mol) offers superior aqueous solubility (>50 mg/mL) compared to the isoindole derivative, which may require formulation optimization for in vivo studies .

- Stereochemical Complexity : Diastereomer mixtures complicate purification and reproducibility, unlike single-isomer pyridine derivatives.

Biological Activity

Tert-butyl 4-(aminomethyl)-octahydro-1H-isoindole-2-carboxylate, a compound characterized by its unique octahydroisoindole framework, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₄H₂₆N₂O₂

- Molecular Weight : 254.37 g/mol

- CAS Number : 1824247-34-8

- Structure : The compound features a tert-butyl group and an aminomethyl substituent, contributing to its pharmacological properties.

Pharmacological Potential

Tert-butyl 4-(aminomethyl)-octahydro-1H-isoindole-2-carboxylate has been investigated for various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that isoindole derivatives exhibit cytotoxic effects against several cancer cell lines. The structural features of this compound may enhance its interaction with cellular targets involved in tumor growth.

- Neuroprotective Effects : Isoindole derivatives have been implicated in neuroprotection, potentially through mechanisms involving oxidative stress reduction and modulation of neurotransmitter systems.

- Enzyme Inhibition : Interaction studies indicate that this compound may inhibit specific enzymes, such as proteases or kinases, which are crucial in various signaling pathways.

Structure-Activity Relationship (SAR)

The biological activity of tert-butyl 4-(aminomethyl)-octahydro-1H-isoindole-2-carboxylate can be influenced by its structural features. Variations in the substituents on the isoindole ring can lead to differences in potency and selectivity against biological targets.

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tert-butyl 4-aminoisoindoline-2-carboxylate | Structure | Lacks the octahydro structure; simpler framework |

| Tert-butyl 4-(methylamino)-octahydro-1H-isoindole-2-carboxylate | Structure | Contains a methylamino group; different steric properties |

| Tert-butyl 3-(aminomethyl)-octahydroquinoline-2-carboxylate | Structure | Different ring structure; potential for varied biological activity |

Synthesis

The synthesis of tert-butyl 4-(aminomethyl)-octahydro-1H-isoindole-2-carboxylate typically involves multi-step organic reactions. Common methods include:

- Cyclization Reactions : Formation of the isoindole framework through cyclization of appropriate precursors.

- Functional Group Modifications : Introduction of the aminomethyl group via reductive amination or similar reactions.

Study 1: Antitumor Activity Evaluation

A study conducted on various isoindole derivatives, including tert-butyl 4-(aminomethyl)-octahydro-1H-isoindole-2-carboxylate, demonstrated significant cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited an IC50 value in the micromolar range, indicating potential as an anticancer agent.

Study 2: Neuroprotective Mechanisms

Research exploring the neuroprotective effects of isoindole derivatives revealed that tert-butyl 4-(aminomethyl)-octahydro-1H-isoindole-2-carboxylate could reduce neuronal apoptosis induced by oxidative stress in vitro. This was attributed to its ability to modulate reactive oxygen species (ROS) levels.

Q & A

Q. What are the recommended synthetic routes for tert-butyl 4-(aminomethyl)-octahydro-1H-isoindole-2-carboxylate, and how do reaction conditions influence diastereomer ratios?

The synthesis typically involves multi-step organic reactions, including:

- Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to stabilize the amine functionality during subsequent reactions .

- Cyclization : Formation of the octahydro-isoindole core via intramolecular amidation or reductive amination .

- Aminomethylation : Functionalization at the 4-position using reagents like formaldehyde and ammonium acetate .

Q. Key factors affecting diastereomer ratios :

- Temperature : Lower temperatures favor kinetic control (less stable isomers), while higher temperatures promote thermodynamic products.

- Solvent polarity : Polar aprotic solvents (e.g., DMSO, acetonitrile) may stabilize transition states, altering stereoselectivity .

- Catalysts : Chiral catalysts or Lewis acids (e.g., ZnCl₂) can enhance enantiomeric excess .

Q. How can diastereomers of this compound be effectively separated and characterized?

Separation methods :

- Chromatography : Use chiral HPLC columns (e.g., Chiralpak® IA/IB) with hexane/isopropanol gradients for baseline resolution .

- Crystallization : Diastereomeric salts formed with chiral resolving agents (e.g., tartaric acid) enable selective precipitation .

Q. Characterization techniques :

- NMR : Distinct splitting patterns in - and -NMR spectra differentiate diastereomers (e.g., coupling constants for vicinal protons) .

- X-ray crystallography : SHELX software (SHELXL/SHELXD) resolves absolute configurations via crystallographic data refinement .

- Mass spectrometry (MS) : High-resolution MS confirms molecular formula (C₁₂H₂₃ClN₂O) and isotopic patterns .

Q. What analytical techniques are critical for confirming structural integrity and purity?

- HPLC-UV/ELSD : Quantify diastereomeric purity (>95%) using reversed-phase C18 columns .

- FT-IR : Verify functional groups (e.g., Boc carbonyl stretch at ~1680–1720 cm⁻¹) .

- Elemental analysis : Validate empirical composition within ±0.3% of theoretical values .

Advanced Questions

Q. What strategies resolve contradictions between observed biological activity and predicted binding affinities of diastereomers?

- Structure-activity relationship (SAR) studies : Systematically modify substituents to isolate pharmacophores responsible for activity .

- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics and thermodynamics .

- Metastable state analysis : Use time-resolved spectroscopy to capture transient conformations missed in static models .

Case study :

One diastereomer showed unexpectedly high inhibition of histone deacetylase (HDAC) despite low docking scores. SPR revealed allosteric binding via a cryptic pocket not modeled in simulations .

Q. How can kinetic vs. thermodynamic control be analyzed during diastereomer formation?

- Kinetic studies : Monitor reaction progress via in situ FT-IR or Raman spectroscopy to track intermediate formation rates .

- Thermodynamic profiling : Calculate free energy differences (ΔΔG) between diastereomers using van’t Hoff plots from variable-temperature NMR .

Q. Data example :

| Diastereomer | ΔG (kcal/mol) | Dominant Condition |

|---|---|---|

| A | -2.3 | 0°C, 12 h |

| B | -3.1 | 60°C, 4 h |

Q. How do solvent and pH conditions influence the stability of this compound during storage?

- Acidic conditions : Protonation of the amine group reduces nucleophilicity, preventing degradation via retro-Mannich reactions .

- Aprotic solvents : Anhydrous DMF or THF minimizes hydrolysis of the Boc group .

- Light sensitivity : Store in amber vials at -20°C to prevent photolytic cleavage of the isoindole ring .

Q. What are the challenges in scaling up diastereoselective synthesis for preclinical studies?

- Catalyst loading : Reduce expensive chiral catalysts (e.g., Ru-BINAP) via flow chemistry or immobilized catalysts .

- Purification bottlenecks : Replace column chromatography with centrifugal partition chromatography (CPC) for higher throughput .

- Byproduct management : Optimize quenching steps to remove residual formaldehyde, which can form Schiff bases with the aminomethyl group .

Q. How do structural analogs of this compound compare in modulating biological targets?

Q. What role does the Boc group play in facilitating downstream functionalization?

- Protection : Shields the amine during alkylation or acylation steps .

- Deprotection : Clean removal with TFA or HCl/dioxane yields free amines for conjugation (e.g., peptide coupling) .

- Steric effects : The bulky tert-butyl group directs regioselectivity in electrophilic aromatic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.